2-(Cyclopentylmethyl)pyrrolidine hydrochloride is a synthetic organic compound classified within the pyrrolidine derivatives. This compound features a pyrrolidine ring substituted with a cyclopentylmethyl group and is often utilized in various chemical and pharmaceutical applications due to its unique structural properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for laboratory and industrial use.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information on its molecular structure, synthesis methods, and properties.
2-(Cyclopentylmethyl)pyrrolidine hydrochloride falls under the category of alkaloids and is recognized for its potential biological activity. It is structurally related to other pyrrolidine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 2-(Cyclopentylmethyl)pyrrolidine hydrochloride typically involves several steps, starting with the formation of the pyrrolidine ring. Common synthetic routes include:
The synthesis may require specific reaction conditions such as temperature control, solvent choice, and purification techniques to ensure high yield and purity. Techniques such as chromatography are often employed for purification.
The molecular formula for 2-(Cyclopentylmethyl)pyrrolidine hydrochloride is . Its structure features a pyrrolidine ring connected to a cyclopentylmethyl group.
2-(Cyclopentylmethyl)pyrrolidine hydrochloride can participate in various chemical reactions typical for amines and pyrrolidine derivatives:
Reactions involving this compound may require specific conditions such as temperature control, pH adjustments, or the presence of catalysts to facilitate desired transformations.
The mechanism of action for 2-(Cyclopentylmethyl)pyrrolidine hydrochloride typically involves its interaction with biological targets such as receptors or enzymes.
Research indicates that compounds in this class can modulate neurotransmitter systems or exhibit effects on central nervous system pathways. Specific studies would be required to elucidate detailed mechanisms pertinent to this compound's activity.
Relevant data regarding melting point, boiling point, and specific heat capacity may be obtained from experimental studies or supplier data sheets.
2-(Cyclopentylmethyl)pyrrolidine hydrochloride has various applications in scientific research:
This compound's unique structural characteristics make it valuable for exploring new therapeutic avenues and enhancing existing chemical methodologies.
The pyrrolidine ring is a privileged nitrogen heterocycle extensively utilized in medicinal chemistry due to its favorable physicochemical properties and broad therapeutic relevance. As a saturated five-membered ring with sp³-hybridization, pyrrolidine enables efficient three-dimensional (3D) pharmacophore exploration, significantly enhancing structural diversity and target selectivity [1] [4]. This scaffold contributes critically to molecular stereochemistry through up to four chiral centers, allowing for 16 possible stereoisomers—a key advantage for interacting with enantioselective biological targets like proteins and enzymes [1] [5].
Pyrrolidine’s non-planar conformation facilitates "pseudorotation," a dynamic phenomenon that provides adaptive binding capabilities unavailable in flat aromatic systems. This geometric flexibility allows optimized interactions with diverse biological targets, ranging from central nervous system receptors to enzymatic active sites [1] [4]. The scaffold’s balanced polarity profile (PSA = 16.5 Ų, LogP = 0.46) enhances membrane permeability while maintaining aqueous solubility (LogS = 0.85), striking an optimal balance for bioavailability [1] [6]. Clinically, pyrrolidine derivatives feature prominently in 37 FDA-approved drugs spanning therapeutic areas including hypertension (e.g., Captopril), oncology (Alpelisib), and infectious diseases (Cefiderocol) [5] [6].
Table 1: Comparative Physicochemical Properties of Bioactive Scaffolds [1]
Molecular Descriptor | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
PSA (Ų) | 0 | 16.46 | 13.96 |
H-Bond Donors | 0 | 1.0 | 1.0 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
The cyclopentylmethyl moiety represents a strategic lipophilic modifier for nitrogen heterocycles like pyrrolidine. This bicyclic substituent combines the conformational constraints of cyclopentane with the steric bulk of an aliphatic spacer, enhancing target affinity through hydrophobic interactions and van der Waals contacts [3] [5]. When attached to the pyrrolidine nitrogen, this group substantially modifies electron density at the proximal nitrogen, influencing basicity (pKₐ), hydrogen-bonding capacity, and overall pharmacokinetic behavior [3].
Compared to simpler alkyl chains, the cyclopentylmethyl group provides distinctive steric bulk while maintaining metabolic stability. Predicted collision cross-section (CCS) data for 2-(cyclopentylmethyl)pyrrolidine hydrochloride adducts reveals significant spatial occupation: [M+H]+ exhibits a CCS of 138.8 Ų, while [M+Na]+ reaches 142.3 Ų [3]. This steric profile enables unique target engagement, particularly in hydrophobic binding pockets of receptors like dopamine transporters or phosphodiesterases. The enhanced lipophilicity (ΔLogP ≈ +1.5–2.0 vs. unsubstituted pyrrolidine) promotes blood-brain barrier penetration while retaining sufficient solubility through hydrochloride salt formation [3] [6].
Table 2: Predicted Collision Cross-Section (CCS) Values for 2-(Cyclopentylmethyl)pyrrolidine Adducts [3]
Adduct Type | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 154.15903 | 138.8 |
[M+Na]+ | 176.14097 | 142.3 |
[M-H]- | 152.14447 | 141.4 |
[M+H-H₂O]+ | 136.14901 | 131.9 |
The strategic fusion of pyrrolidine with cyclopentylmethyl groups represents a rational evolution in heterocyclic drug design, emerging prominently in the early 2000s. This hybrid architecture combines the established bioactivity of pyrrolidine-containing pharmaceuticals (e.g., antihypertensive Captopril, 1981; antiviral Elbasvir, 2016) with the spatial advantages of alicyclic systems [5] [6]. Medicinal chemists recognized that cyclopentylmethyl substitution mitigates excessive polarity inherent to unmodified pyrrolidines while introducing steric constraints that improve target selectivity [3] [5].
Synthetic innovations enabled precise functionalization of this scaffold. Modern routes typically employ chiral pool strategies starting from L-proline derivatives or stereoselective cyclizations of acyclic precursors to control critical stereocenters [5] [6]. For example, reductive amination protocols between cyclopentanecarboxaldehyde and pyrrolidine precursors, followed by hydrochloride salt formation, provide efficient access to enantiopure target molecules [5]. The scaffold’s versatility is demonstrated by its application across therapeutic categories:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: